molecular formula C13H10ClN5O2 B11505093 1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide

1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide

Cat. No.: B11505093
M. Wt: 303.70 g/mol
InChI Key: RBZIPXMDFOGWHC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 4-chlorobenzylidenemalononitrile. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit certain kinases or proteases, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C13H10ClN5O2

Molecular Weight

303.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxopyridazine-3-carbohydrazide

InChI

InChI=1S/C13H10ClN5O2/c1-7-10(6-15)13(21)19(18-11(7)12(20)17-16)9-4-2-8(14)3-5-9/h2-5H,16H2,1H3,(H,17,20)

InChI Key

RBZIPXMDFOGWHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1C(=O)NN)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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